molecular formula C11H14N2S B2881337 2-Amino-5-cyclohexylthiophene-3-carbonitrile CAS No. 1505213-33-1

2-Amino-5-cyclohexylthiophene-3-carbonitrile

Cat. No.: B2881337
CAS No.: 1505213-33-1
M. Wt: 206.31
InChI Key: QSUMWCUTWRYASI-UHFFFAOYSA-N
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Description

2-Amino-5-cyclohexylthiophene-3-carbonitrile is a heterocyclic compound with a thiophene ring substituted with an amino group at the 2-position, a cyclohexyl group at the 5-position, and a nitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyclohexylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur . The reaction conditions typically include the use of a base such as diethylamine (Et2NH) and can be conducted under solvent-free conditions using high-speed vibration milling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Gewald reaction provides a scalable route that can be optimized for industrial applications. The use of environmentally friendly catalysts and solvent-free conditions makes this method attractive for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclohexylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 2-amino-5-cyclohexylthiophene-3-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2-aminothiophenes such as 2-amino-4,5-dihydrothiophene-3-carbonitrile and 2-amino-3-methylthiophene .

Uniqueness

What sets 2-amino-5-cyclohexylthiophene-3-carbonitrile apart is the presence of the cyclohexyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its unique biological activities compared to other 2-aminothiophenes .

Properties

IUPAC Name

2-amino-5-cyclohexylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h6,8H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMWCUTWRYASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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